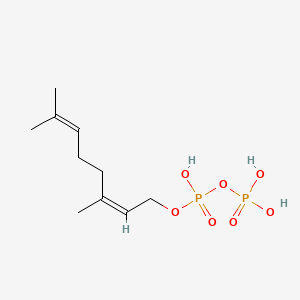

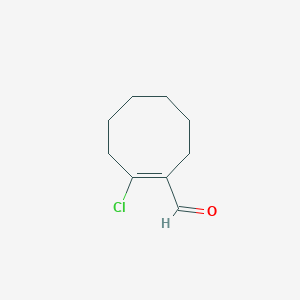

![molecular formula C27H49NO9 B3034445 2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid CAS No. 176590-37-7](/img/structure/B3034445.png)

2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, where each step needs to be optimized for yield and selectivity. The Michael addition reaction described in the first paper could be a relevant step in the synthesis of the compound. The butane-2,3-diacetal desymmetrized glycolic acid building block mentioned could potentially be used as a starting material or intermediate in the synthesis of the compound, given its ability to undergo highly diastereoselective reactions to form α-hydroxy acids, which are structurally related to the compound .

Molecular Structure Analysis

The molecular structure of the compound likely features several stereocenters, as suggested by the presence of multiple chiral centers in the alkyl chain. The dihydroxy and acetamido substituents would contribute to the molecule's three-dimensional conformation and could influence its reactivity and interaction with biological targets. The butanedioic acid moiety could confer additional reactivity, as it is a functional group known to participate in various chemical reactions.

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by its functional groups. The hydroxy groups could be involved in hydrogen bonding and dehydration reactions, while the acetamido group could participate in acylation or deacetylation processes. The butanedioic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amidation. The Michael addition reaction mentioned in paper could be a key reaction in modifying the compound or building up its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of hydroxy groups suggests that it would have some degree of solubility in polar solvents, as seen in the solvation structure study of 1,3-butanediol . The compound's solubility and interaction with solvents could be further analyzed using techniques such as IR, NMR, and molecular dynamics simulations, similar to those described in paper . The compound's boiling point, melting point, and stability would also be important physical properties to consider, although these are not directly discussed in the provided papers.

Relevant Case Studies

While the provided papers do not discuss case studies directly related to the compound , the efficient production of 2,3-butanediol in Saccharomyces cerevisiae demonstrates the potential for microbial synthesis of complex organic molecules. This approach could potentially be adapted for the synthesis of the compound , especially if its structure is similar to 2,3-butanediol or if it could be derived from similar precursors.

Applications De Recherche Scientifique

Biotechnological Production and Applications

Acetoin, a volatile compound with structural similarity to the chemical , finds extensive applications in various industries, including food, cosmetics, detergents, and plant growth promotion. It's recognized as a promising bio-based platform chemical, derived from vigorous acetoin biosynthesis by certain bacteria from renewable biomass. The biosynthesis pathway, molecular regulation, and strategies to enhance production, such as genetic engineering and process control, are crucial areas of study. Moreover, effective downstream processing remains a challenge in industrial acetoin fermentation, highlighting the need for advancements in this field (Xiao & Lu, 2014).

Environmental Impact and Safety

A comprehensive review of 1,4‐Butanediol, a related compound, suggests its environmental releases are generally limited due to manufacturing in enclosed equipment. It's biodegradable and poses low concern to aquatic life, indicating minimal environmental threat upon inadvertent releases. This information is pivotal for understanding the ecological impact of similar compounds and ensuring sustainable industrial practices (Staples, 2001).

Advances in Chemical Production

The advancement in the biological production of acetoin, another structurally related compound, underscores the shift towards sustainable and green chemical production. This review discusses various strategies, including cell-free biocatalysis, whole-cell biocatalysis, microbial fermentation, and electrode-assisted fermentation. It highlights the economical and efficient production of acetoin, reflecting the broader trend towards bio-based chemical manufacturing (Cui et al., 2021).

Mécanisme D'action

Target of Action

The primary target of AAL Toxin TE1, also known as 2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid, is the enzyme ceramide synthase . This enzyme plays a crucial role in the synthesis of ceramides, a type of lipid molecule that is a key component of cell membranes and is involved in a variety of cellular signaling pathways .

Mode of Action

AAL Toxin TE1 interacts with its target by inhibiting the activity of ceramide synthase . This inhibition disrupts the normal balance of cellular homeostasis in both plant and animal tissues .

Biochemical Pathways

The inhibition of ceramide synthase by AAL Toxin TE1 affects the sphingolipid metabolic pathway . Sphingolipids are a class of lipids that play important roles in signal transmission and cell recognition. Disruption of this pathway can lead to a variety of downstream effects, including the induction of apoptosis, or programmed cell death .

Result of Action

The result of AAL Toxin TE1’s action is the disruption of cellular homeostasis, leading to morphological and biochemical changes characteristic of apoptosis . This includes the inhibition of cell proliferation and the induction of cell death in various tissues .

Action Environment

The action of AAL Toxin TE1 can be influenced by various environmental factors. For example, the presence of the toxin in food matrices can affect its bioavailability and toxicity . Additionally, the specific cellular environment, including the presence of other molecules and the state of the target cells, can influence the toxin’s efficacy and stability.

Propriétés

IUPAC Name |

2-[2-(17-acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49NO9/c1-5-19(3)26(34)23(37-25(33)16-21(27(35)36)15-24(31)32)14-18(2)12-10-8-6-7-9-11-13-22(30)17-28-20(4)29/h18-19,21-23,26,30,34H,5-17H2,1-4H3,(H,28,29)(H,31,32)(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIPCOGRCJFLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCCCCC(CNC(=O)C)O)OC(=O)CC(CC(=O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

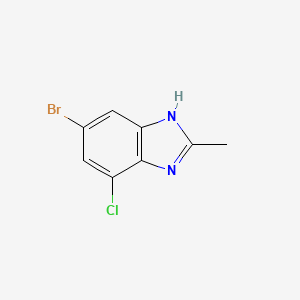

![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)

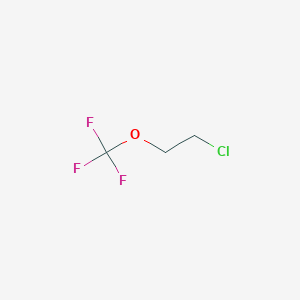

![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)

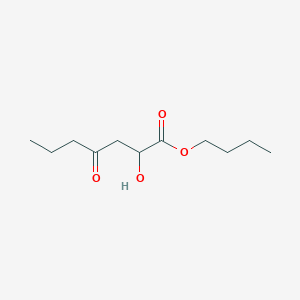

![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)

![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)

![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)

![5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3034384.png)